molecular formula C21H13Cl3N2O2 B3969444 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

Cat. No.: B3969444
M. Wt: 431.7 g/mol
InChI Key: CCOGJUGIPYRFRL-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 2-chloro-5-nitrobenzaldehyde and 2-methyl-1-propenylbenzimidazole . This reaction is followed by further modifications to introduce the benzoxazole moiety and additional chloro substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation and subsequent nitration and reduction steps are often employed . The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide can undergo various chemical reactions, including:

    Electrophilic substitution: Due to the presence of aromatic rings, this compound can participate in electrophilic substitution reactions.

    Nucleophilic substitution: The chloro substituents make it susceptible to nucleophilic attack.

    Condensation reactions: The benzamide group can engage in condensation reactions with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophiles: Such as halogens and nitro groups for substitution reactions.

    Nucleophiles: Such as amines and alcohols for nucleophilic substitution.

    Catalysts: Such as Lewis acids for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce additional functional groups onto the aromatic rings, while nucleophilic substitution can replace chloro substituents with other nucleophiles.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole moiety and chloro substituents play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .

Properties

IUPAC Name

2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl3N2O2/c1-11-2-5-14(17(24)8-11)20(27)25-13-4-6-16(23)15(10-13)21-26-18-9-12(22)3-7-19(18)28-21/h2-10H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOGJUGIPYRFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Reactant of Route 6
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2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide

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